molecular formula C7H5BrClN3O B8375130 2-bromo-3-chloro-7,8-dihydropyrido[2,3-b]pyrazin-6(5H)-one

2-bromo-3-chloro-7,8-dihydropyrido[2,3-b]pyrazin-6(5H)-one

Cat. No. B8375130
M. Wt: 262.49 g/mol
InChI Key: ITMVOMFKUGRYOR-UHFFFAOYSA-N
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Patent
US08754085B2

Procedure details

A mixture comprising 3,5-dibromo-6-chloropyrazin-2-amine (step 1) (1.0 g, 3.48 mmol) and bistriphenylphosphinepalladium(II)chloride (0.122 g, 0.174 mmol) in THF (15 ml) under nitrogen was treated with (3-ethoxy-3-oxopropyl)zinc(II) bromide 0.5 M in THF (15.31 ml, 7.66 mmol) and the mixture was stirred at room temperature for 3 hours. A further portion of (3-ethoxy-3-oxopropyl)zinc(II) bromide 0.5 M in THF (7.5 mL, 3.8 mmol) was added and stirring continued for 1.5 hours. More (3-ethoxy-3-oxopropyl)zinc(II) bromide 0.5 M in THF (3.8 mL, 1.9 mmol) was added and the mixture was stirred at RT for 65 hours. The mixture was diluted with water (10 ml) and concentrated in vacuo. The residue was diluted with EtOAc (100 ml) the emulsion was filtered through Celite® (filter material). The phases were separated and the aqueous portion was extracted with EtOAc (50 ml). The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was triturated with EtOAc (˜10 ml) to afford the title compound as yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
bistriphenylphosphinepalladium(II)chloride
Quantity
0.122 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15.31 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:10])=[N:4][C:5]([Cl:9])=[C:6]([Br:8])[N:7]=1.[Br-].C([O:14][C:15](=O)[CH2:16][CH2:17][Zn+])C>C1COCC1.O>[Br:8][C:6]1[N:7]=[C:2]2[CH2:17][CH2:16][C:15](=[O:14])[NH:10][C:3]2=[N:4][C:5]=1[Cl:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC(=C(N1)Br)Cl)N
Name
bistriphenylphosphinepalladium(II)chloride
Quantity
0.122 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C)OC(CC[Zn+])=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15.31 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C)OC(CC[Zn+])=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C)OC(CC[Zn+])=O
Name
Quantity
3.8 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 65 hours
Duration
65 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (100 ml) the emulsion
FILTRATION
Type
FILTRATION
Details
was filtered through Celite® (filter material)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion was extracted with EtOAc (50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with EtOAc (˜10 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1N=C2C(=NC1Cl)NC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.